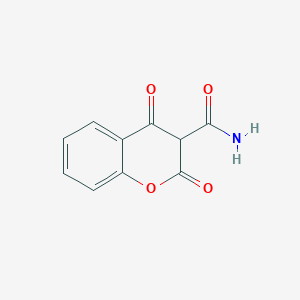

2,4-Dioxochromene-3-carboxamide

Description

Overview of Chromene-Based Heterocycles in Contemporary Chemical Research

Chromenes, bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring, are a cornerstone of modern chemical research. researchgate.net Their prevalence in nature, found in a variety of natural products like alkaloids, flavonoids, and tocopherols, has inspired extensive investigation into their synthesis and properties. researchgate.net Synthetic chromenes and their derivatives are recognized for their diverse biological activities and have become crucial intermediates in the development of new therapeutic agents. researchgate.net The versatility of the chromene nucleus allows for a wide range of chemical modifications, leading to a vast library of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. researchgate.netbenthamdirect.com Research has highlighted the importance of fused pyran/chromene derivatives as promising agents in various fields, underscoring the sustained interest in this class of compounds. researchgate.net

Significance of the Chromene-3-carboxamide Moiety in Medicinal Chemistry and Biological Applications

The chromene-3-carboxamide moiety, a key structural feature of the title compound, is a recognized pharmacophore with a broad spectrum of biological activities. This structural core has been incorporated into molecules exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net For instance, certain coumarin-3-carboxamide derivatives have demonstrated potent anticancer activity against various cancer cell lines. researchgate.net The versatility of this moiety allows for the synthesis of a wide array of derivatives with diverse therapeutic potentials. benthamscience.com Furthermore, the chromene-3-carboxamide scaffold has been utilized in the development of enzyme inhibitors, such as those targeting monoamine oxidase (MAO) and acetylcholinesterase, which are implicated in neurodegenerative diseases. researchgate.net The ability to readily modify the carboxamide group and the chromene ring system provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds.

Table 1: Reported Biological Activities of Chromene-3-carboxamide Derivatives

| Biological Activity | Target/Application | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | researchgate.netresearchgate.net |

| Antioxidant | Scavenging of free radicals | researchgate.net |

| Anti-inflammatory | Reduction of inflammation | researchgate.net |

| Antimicrobial | Inhibition of bacterial and fungal growth | islandarchives.ca |

| Enzyme Inhibition | Targeting enzymes like MAO and acetylcholinesterase | researchgate.net |

Structural Elucidation and Hypothesized Reactivity of 2,4-Dioxochromene-3-carboxamide

This compound, with the chemical formula C10H7NO4, possesses a unique molecular architecture that dictates its chemical behavior. molaid.com The structure features a chromene nucleus with two carbonyl groups at positions 2 and 4, and a carboxamide group at position 3. The presence of these functional groups suggests a rich and varied reactivity profile. The two carbonyl groups make the pyran ring electron-deficient and susceptible to nucleophilic attack. The carboxamide functional group can participate in hydrogen bonding and can be hydrolyzed under acidic or basic conditions.

Table 2: Key Structural Features and Hypothesized Reactivity

| Structural Feature | Hypothesized Reactivity |

|---|---|

| Two carbonyl groups (C2 & C4) | Susceptible to nucleophilic attack |

| Carboxamide group (-CONH2) | Hydrogen bonding, hydrolysis, N-alkylation/acylation |

| Fused benzene ring | Influences the electronic properties of the heterocyclic ring |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-9(13)7-8(12)5-3-1-2-4-6(5)15-10(7)14/h1-4,7H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJIDSCJVCUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C(=O)O2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dioxochromene 3 Carboxamide and Its Analogues

Established Reaction Pathways for Chromene-3-carboxamide Core Synthesis

The synthesis of the chromene-3-carboxamide core is primarily achieved through established reaction pathways, which can be broadly categorized into multi-component reactions and stepwise synthetic approaches.

Multi-component Reactions (e.g., Knoevenagel Condensation)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. nih.govnih.gov A key example is the Knoevenagel condensation, a versatile method for carbon-carbon bond formation. tandfonline.comsci-hub.se In the context of 2,4-Dioxochromene-3-carboxamide synthesis, this reaction typically involves the condensation of an ortho-hydroxybenzaldehyde or a related derivative with an active methylene (B1212753) compound, such as a malonamide (B141969) derivative. tandfonline.comsci-hub.se

The reaction is often catalyzed by a base, such as piperidine (B6355638) or L-proline, and can be performed under various conditions. researchgate.netsapub.org For instance, the use of L-proline as a catalyst in solvent-free conditions has been reported to provide high yields of 3-substituted coumarins. researchgate.net The mechanism generally involves the formation of an iminium ion intermediate when an amine catalyst is used, which is then attacked by the enolate of the active methylene compound, followed by cyclization and dehydration to yield the chromene ring system. sci-hub.se

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| L-proline | Solvent-free | 80-90 | 84-98 | researchgate.net |

| Piperidine acetate | Ultrasonic bath | 50 | 96-97 | sapub.org |

| Stannous chloride dihydrate | Solvent-free | Not specified | High | researchgate.net |

Stepwise Synthetic Approaches and Optimization Strategies

Stepwise synthetic approaches provide greater control over the reaction intermediates and allow for the isolation and purification of products at each stage. A common stepwise route to this compound involves the initial synthesis of a coumarin-3-carboxylic acid, which is then converted to the corresponding carboxamide. researchgate.net

The synthesis of coumarin-3-carboxylic acids can be achieved through the Knoevenagel condensation of ortho-hydroxyaryl aldehydes or ketones with Meldrum's acid, followed by reflux in ethanol. researchgate.net The resulting acid can then be activated, for example, by conversion to an acid chloride using thionyl chloride, and subsequently reacted with an appropriate amine to furnish the desired this compound. sapub.org

Optimization of these stepwise procedures often focuses on improving yields, reducing reaction times, and simplifying purification processes. snu.ac.kr This can involve screening different catalysts, solvents, and reaction temperatures. For instance, palladium-catalyzed aminocarbonylation of 3-iodochromone has been developed to produce a library of chromone-3-carboxamides. nih.gov

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This is driven by the principles of green chemistry, which aim to reduce waste and the use of hazardous substances. nih.govresearchgate.net

Green Chemistry Principles in Chromene Carboxamide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chromene carboxamides. ejcmpr.com This includes the use of non-toxic, renewable starting materials, and the development of processes with high atom economy. nih.govsnu.ac.kr One approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. nih.gov Additionally, the use of biodegradable catalysts, such as L-proline, aligns with green chemistry principles. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a greener process by reducing the need for intermediate purification steps and minimizing solvent waste. nih.govfrontiersin.org

Catalytic and Solvent-Free Reaction Conditions

A key aspect of modern synthetic methodologies is the use of catalytic and solvent-free reaction conditions. rsc.orgnih.govresearchgate.net These approaches offer several advantages, including reduced environmental impact, lower costs, and often, simplified product isolation. nih.govresearchgate.net

The Knoevenagel condensation for the synthesis of coumarin (B35378) derivatives, a precursor to the target carboxamides, has been successfully performed under solvent-free conditions using catalysts like L-proline or nanocrystalline magnesium oxide. researchgate.netnih.gov These reactions often proceed with high efficiency and produce the desired products in excellent yields with minimal waste. researchgate.netresearchgate.net Microwave irradiation has also been employed to accelerate these reactions, further contributing to the efficiency of the synthesis. tandfonline.com

Table 2: Comparison of Conventional vs. Green Synthesis of Chromene Derivatives

| Parameter | Conventional Method | Green Method | Reference |

| Solvent | Often volatile organic solvents | Water or solvent-free | nih.govrsc.org |

| Catalyst | Often toxic and corrosive | Biodegradable (e.g., L-proline), recyclable (e.g., nano-MgO) | researchgate.netnih.gov |

| Energy | Conventional heating | Microwave irradiation, room temperature | tandfonline.comresearchgate.net |

| Waste | Higher | Lower | researchgate.net |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships and the fine-tuning of their properties. Substituents can be introduced on the aromatic ring of the chromene core or on the amide nitrogen.

Substitution on the aromatic ring is typically achieved by starting with an appropriately substituted salicylaldehyde (B1680747). For example, using a 6-methylsalicylaldehyde in a Knoevenagel condensation will lead to a methyl-substituted chromene derivative. researchgate.net A variety of substituted salicylaldehydes are commercially available or can be synthesized through standard aromatic substitution reactions.

Substitution on the amide nitrogen is achieved by using a substituted amine in the final amidation step. For instance, reacting a coumarin-3-carbonyl chloride with a primary or secondary amine will yield the corresponding N-substituted carboxamide. nih.govmdpi.com This approach allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties. mdpi.comgoogle.commdpi.comgoogle.com The synthesis of bis-Schiff bases of 2,4-dihydroxyacetophenone has also been reported, showcasing further diversification of the core structure. nih.gov

Regioselective Functionalization of the Chromene Ring System

The chromene ring system of this compound, existing in tautomeric equilibrium with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide, presents several positions amenable to functionalization. The C-3 position is particularly reactive and has been the primary focus of regioselective modifications.

One-pot multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of 3-functionalized 4-hydroxycoumarin (B602359) derivatives. For instance, a three-component domino reaction involving 4-hydroxycoumarin, phenylglyoxal, and 3-arylaminocyclopent-2-enone or 4-arylaminofuran-2(5H)-one can be carried out under catalyst-free and microwave irradiation conditions to yield complex 3-substituted derivatives. nih.gov This approach is notable for its efficiency and the generation of molecular diversity from readily available starting materials.

The Vilsmeier-Haack reaction provides a classic method for the formylation of 4-hydroxycoumarin at the C-3 position. arabjchem.org This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, yielding 4-chloro-3-formylcoumarin as a key intermediate. researchcommons.org This intermediate can then be further elaborated. For example, treatment with sodium azide (B81097) can produce the corresponding 4-azido-3-formylcoumarin. researchcommons.org

Allylation at the C-3 position represents another important C-C bond-forming reaction. This can be achieved by reacting 4-hydroxycoumarin with allylic alcohols in the presence of a suitable catalyst. arabjchem.org This method is advantageous as it often uses readily available starting materials and can proceed with high atom economy.

Furthermore, condensation reactions of 4-hydroxycoumarin with various aldehydes in the presence of a base like pyridine (B92270) can lead to the formation of 3-arylidene derivatives. arabjchem.org These reactions highlight the nucleophilic character of the C-3 position of the 4-hydroxycoumarin tautomer.

Table 1: Examples of Regioselective Functionalization of the Chromene Ring

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Hydroxycoumarin | Phenylglyoxal, 3-(p-tolylamino)cyclopent-2-enone, Ethanol, 100 °C, 30 min, Microwave | 4-Hydroxy-3-(2-oxo-1-(5-oxo-2-(p-tolylamino)cyclopent-1-en-1-yl)-2-phenylethyl)-2H-chromen-2-one | nih.gov |

| 4-Hydroxycoumarin | POCl₃, DMF | 4-Chloro-3-formylcoumarin | researchcommons.org |

| 4-Chloro-3-formylcoumarin | Sodium azide | 4-Azido-3-formylcoumarin | researchcommons.org |

| 4-Hydroxycoumarin | Substituted benzaldehydes, Pyridine, Reflux | 3-Arylidene-4-hydroxycoumarin derivatives | arabjchem.org |

Derivatization at the Carboxamide Nitrogen and Peripheral Substituents

The derivatization of the carboxamide nitrogen and the introduction of substituents on the benzenoid ring of the this compound scaffold are crucial strategies for fine-tuning the physicochemical and pharmacological properties of these molecules.

The most common method for derivatizing the carboxamide nitrogen involves the reaction of a coumarin-3-carboxylic acid or its activated derivative (such as an acid chloride) with a primary or secondary amine. For example, a series of novel coumarin-3-carboxamide derivatives were synthesized by reacting coumarin-3-carboxylic acid chloride with various amines. lew.ro Similarly, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol. mdpi.comresearchgate.net The use of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with triethylamine (B128534) (Et₃N) has also been reported for the efficient amidation of coumarin-3-carboxylic acids with various anilines, yielding N-aryl-coumarin-3-carboxamides. mdpi.com

Functionalization of the peripheral benzene (B151609) ring can be achieved by starting with a substituted salicylaldehyde or by electrophilic aromatic substitution on a pre-formed coumarin ring. For instance, a series of 7-hydroxycoumarin-3-carboxamides were synthesized from 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and various substituted aromatic amines. nih.gov The synthesis of the starting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved by reacting 2,4-dihydroxybenzaldehyde (B120756) with diethyl malonate in the presence of piperidine and acetic acid, followed by hydrolysis of the resulting ester. nih.gov

The synthesis of pyranocoumarin-3-carboxamides provides another example of peripheral modification, where a pyran ring is fused to the coumarin scaffold. This can be achieved by reacting a suitably substituted coumarin-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing benzene. mdpi.com

Table 2: Examples of Derivatization at the Carboxamide Nitrogen and Peripheral Substituents

| Starting Material | Reagents and Conditions | Product | Reference |

| Coumarin-3-carboxylic acid chloride | Various amines | Coumarin-3-carboxamide derivatives | lew.ro |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-Methoxyphenyl)ethan-1-amine, Ethanol, Reflux | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.comresearchgate.net |

| Coumarin-3-carboxylic acid | Appropriate anilines, HATU, Et₃N | N-Aryl-coumarin-3-carboxamides | mdpi.com |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | Various substituted aromatic amines | 7-Hydroxycoumarin-3-carboxamide derivatives | nih.gov |

| 7-Hydroxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide | DDQ, Benzene, Reflux | Pyranocoumarin-3-carboxamide derivative | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dioxochromene 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the molecular framework of 2,4-Dioxochromene-3-carboxamide derivatives. Both ¹H and ¹³C NMR data provide critical information about the chemical environment of each nucleus, enabling the precise determination of the substitution patterns and conformational features.

In the ¹H NMR spectra of various this compound derivatives, distinct signals corresponding to the aromatic protons of the chromene ring and the protons of the carboxamide group and any substituents are observed. For instance, in a study of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (B2951425) and its derivatives, ¹H NMR spectroscopy was used to characterize all synthesized compounds. butlerov.com The chemical shifts, coupling constants, and integration values of these signals are instrumental in confirming the proposed structures.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different parts of the molecule. For example, key ¹H-¹H COSY and HMBC correlations have been used to elucidate the structures of complex organic molecules. beilstein-journals.org These experiments reveal through-bond and through-space correlations, respectively, providing a complete and detailed structural map.

Table 1: Representative ¹H NMR Spectral Data for a Hypothetical this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.85 | d | 8.0 |

| H-6 | 7.20 | t | 7.5 |

| H-7 | 7.55 | t | 7.8 |

| H-8 | 7.95 | d | 8.2 |

| NH₂ (amide) | 8.50, 8.75 | br s | - |

Note: Data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound derivatives, IR spectroscopy provides definitive evidence for the presence of key functional groups such as carbonyl (C=O), amine (N-H), and aromatic (C=C) moieties. docbrown.info

The IR spectra of these compounds are characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups in the dioxochromene ring and the carboxamide functionality. The C=O stretching vibrations of the lactone and the amide typically appear in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the primary amide group are observed as one or two bands in the 3200-3500 cm⁻¹ region. Additionally, characteristic absorption bands for the aromatic C-H and C=C stretching and bending vibrations are present.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Lactone C=O | Stretch | ~1740 |

| Amide C=O | Stretch | ~1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Note: Data is generalized from typical values for these functional groups. docbrown.info

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. chemguide.co.uk In the analysis of this compound derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The electron ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak [M]⁺. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage to the carbonyl group and McLafferty rearrangement. libretexts.org For the 2,4-dioxochromene core, fragmentation may involve the loss of CO and CO₂ molecules. The analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule. libretexts.org The fragmentation patterns can be complex but are highly characteristic of the specific derivative under investigation. nih.gov

Table 3: Common Fragment Ions in the Mass Spectrum of a Hypothetical this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| M⁺ | Molecular Ion | - |

| M - 16 | [M - NH₂]⁺ | NH₂ |

| M - 44 | [M - CONH₂]⁺ | CONH₂ |

| M - 28 | [M - CO]⁺ | CO |

| M - 72 | [M - CO - CONH₂]⁺ | CO, CONH₂ |

Note: Data is hypothetical and for illustrative purposes, based on general fragmentation principles. chemguide.co.uklibretexts.org

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For this compound derivatives that can be crystallized, single-crystal XRD analysis reveals the planar or non-planar nature of the chromene ring system, the conformation of the carboxamide group, and the relative stereochemistry of any chiral centers.

Furthermore, XRD analysis provides insights into the intermolecular interactions that govern the crystal packing. Hydrogen bonds, π-π stacking interactions, and van der Waals forces play a crucial role in the solid-state assembly of these molecules. Understanding the crystal packing is important as it can influence physical properties such as melting point, solubility, and stability. For example, studies on related heterocyclic carboxamides have shown how hydrogen bonding networks influence the strength of molecular packing in crystals. butlerov.comresearchgate.net The analysis of crystal structures of various organic compounds, including derivatives of indigo, has highlighted the importance of intermolecular hydrogen bonding and π-π stacking. beilstein-journals.org These interactions are critical in drug development and formulation for understanding polymorphism. nih.gov

Table 4: Illustrative Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: Data is hypothetical and for illustrative purposes.

Biological Activities and Therapeutic Potential of 2,4 Dioxochromene 3 Carboxamide Derivatives

Antimicrobial Activity

The antimicrobial properties of 2,4-dioxochromene-3-carboxamide derivatives have been a key area of investigation, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Effects and Spectrum of Activity

Derivatives of this compound have shown notable antibacterial activity against various bacterial strains. Research into related carboxamide structures, such as 3-carboxamide tetramic acids, has revealed that these compounds can exhibit high levels of antibacterial activity. For instance, certain bicyclic 3-carboxamide derivatives have demonstrated a dual-targeting ability, inhibiting both bacterial RNA polymerase (RNAP) and undecaprenyl pyrophosphate synthase (UPPS). nih.gov The spectrum of activity can be broad, with some N-alkyl phenyl derivatives showing activity, while N-acetyl phenyl derivatives may be inactive or only weakly active. nih.gov The variation in antibacterial activity can be less pronounced in resistant strains like MRSA, VRE, and MDRSP for some analogs. nih.gov

Antifungal Properties and Efficacy

In addition to their antibacterial effects, derivatives of this compound have demonstrated promising antifungal properties. Studies on structurally related chromenol derivatives functionalized with 1,2,4-triazole (B32235) have shown significant antifungal activity. nih.gov For example, certain compounds exhibited potent in vitro activity against various fungi, with minimum inhibitory concentration (MIC) values ranging from 22.1–184.2 µM and 71.3–199.8 µM for the most active compounds. nih.gov In some cases, these derivatives were more active than reference drugs like ketoconazole (B1673606) and bifonazole. nih.gov The presence of specific substituents, such as a 2-(tert-butyl)-2H-chromen-2-ol group, has been found to be beneficial for antifungal activity. nih.gov The most sensitive fungus to some of these derivatives was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

Anticancer and Cytotoxic Activities

A significant body of research has focused on the anticancer and cytotoxic potential of this compound derivatives, revealing their ability to inhibit cancer cell growth and induce cell death through various mechanisms.

In vitro Cytotoxicity against Specific Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of this compound and related carboxamide derivatives against a panel of human cancer cell lines. For instance, N-substituted 1H-indole-2-carboxamides have shown significant and selective inhibition of cell proliferation and potent cytotoxic effects against various tumor cell lines. nih.gov

Specific examples of cytotoxic activity include:

K-562 (Leukemia): Certain carboxamide derivatives exhibited potent activity with IC50 values as low as 0.33 µM and 0.61 µM. nih.gov

HCT-116 (Colon Cancer): One compound demonstrated significant activity with an IC50 value of 1.01 µM and a high selectivity index. nih.gov

MCF-7 (Breast Cancer): Moderate cytotoxicity has been observed for some derivatives against this cell line. nih.gov

HepG-2 (Liver Cancer) and HCT-116 (Colon Cancer): New series of 2-thioxoimidazolidine derivatives, which share a core structural motif, have been tested against these cell lines, with some compounds showing promise as lead molecules for drug development. nih.gov

Human Osteosarcoma Cell Lines (MG-63, Saos-2, HOS, and 143B): Flavonoid derivatives with structural similarities have been evaluated for their cytotoxicity, with some showing inhibitory effects on cell proliferation and growth. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-substituted 1H-indole-2-carboxamides (Compound 12) | K-562 (Leukemia) | 0.33 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamides (Compound 14) | K-562 (Leukemia) | 0.61 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamides (Compound 4) | K-562 (Leukemia) | 0.61 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamides (Compound 10) | HCT-116 (Colon Cancer) | 1.01 µM | nih.gov |

| 4-aza-2,3-didehydropodophyllotoxins | Hep-G2, MCF7 | 52.2 - 261.2 µM | researchgate.net |

Modulation of Apoptosis and Cell Cycle Pathways in Cancer Cells

The anticancer activity of this compound derivatives is often linked to their ability to modulate critical cellular processes like apoptosis (programmed cell death) and the cell cycle. The indole (B1671886) moiety, a component of some active carboxamide derivatives, is known for its role in modulating signaling pathways involved in apoptosis and cell cycle regulation. nih.gov

Studies on related compounds have provided insights into these mechanisms. For example, synthetic derivatives of bile acids have been shown to induce apoptosis, confirmed by DNA fragmentation and chromatin condensation. nih.gov Furthermore, these derivatives can arrest the cell cycle progression at the G1 phase. nih.gov In other instances, compounds have been found to halt liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase, triggering apoptosis in both cases. nih.gov

Enzyme Inhibition and Receptor Modulation Profiles

The biological activities of this compound derivatives are often a result of their interaction with specific enzymes and cellular receptors. Molecular docking studies have been employed to predict the binding interactions of these compounds with key cancer-related targets.

Potential molecular targets that may be modulated by these derivatives include:

Topoisomerase–DNA complexes: These enzymes are crucial for DNA replication and are a common target for anticancer drugs. nih.gov

PI3Kα (Phosphoinositide 3-kinase alpha): This enzyme is involved in cell growth, proliferation, and survival. nih.gov

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, making it a key therapeutic target. nih.gov

Bacterial RNA polymerase (RNAP) and Undecaprenyl pyrophosphate synthase (UPPS): As mentioned earlier, these are targets for the antibacterial activity of some carboxamide derivatives. nih.gov

Candida albicans sterol 14α-demethylase (CYP51) and DNA topoisomerase IV: These are putative targets for the antifungal activity of related chromenol derivatives. nih.gov

The ability of the carboxamide linkage to enhance molecular flexibility and provide hydrogen bonding opportunities can improve the affinity of these compounds for their target receptors and enzymes. nih.gov

Acetylcholinesterase and Alpha-Glucosidase Inhibition

Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and alpha-glucosidase (α-glucosidase), enzymes that are critical targets in the management of Alzheimer's disease and type 2 diabetes, respectively.

Inhibition of α-glucosidase, an enzyme located in the small intestine, is a key strategy for managing type 2 diabetes. nih.gov By blocking this enzyme, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial hyperglycemia. nih.govnih.gov Certain chromene derivatives have demonstrated potent α-glucosidase inhibitory activity. For instance, Precocene-I, a chromene derivative, exhibited significant anti-diabetic potential with an IC50 value of 0.26 mg/mL, which is comparable to the standard drug acarbose. nih.gov

Similarly, the inhibition of acetylcholinesterase is a primary therapeutic approach for Alzheimer's disease. While specific data on this compound derivatives as AChE inhibitors is still emerging, the broader class of coumarin-related compounds has shown activity against this enzyme.

Table 1: Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Precocene-I | α-Glucosidase | 0.26 mg/mL | nih.gov |

Kinase Inhibition (e.g., VEGFR2, EGFR, HDAC)

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several this compound derivatives have been explored as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Histone Deacetylases (HDACs).

Dual inhibition of VEGFR2 and EGFR is a promising anti-cancer strategy, as both are implicated in tumor growth and angiogenesis. nih.gov Researchers have identified compounds that exhibit potent inhibitory activities against both VEGFR2 and EGFR. nih.gov For example, certain derivatives have shown IC50 values in the nanomolar range against both kinases. nih.gov CUDC-101, a first-in-class dual inhibitor of EGFR, HER2, and HDACs, has demonstrated significant efficacy in preclinical models of anaplastic thyroid cancer. nih.gov This compound was found to inhibit cell proliferation, induce apoptosis, and block cell migration. nih.gov

Table 2: Kinase Inhibition Data

| Compound/Derivative | Target Kinase(s) | Activity (IC50) | Reference |

|---|---|---|---|

| CUDC-101 | EGFR, HER2, HDACs | Potent Efficacy | nih.gov |

| VEGFR2/EGFR Dual Inhibitors | VEGFR2, EGFR | Nanomolar range | nih.gov |

Cannabinoid Receptor (CB2) Agonism and Selectivity

The cannabinoid receptor 2 (CB2) is a key target for anti-inflammatory and immunomodulatory therapies, as it is primarily expressed in immune cells and its activation does not produce the psychoactive effects associated with the CB1 receptor. nih.gov Certain 4-quinolone-3-carboxamide derivatives have been identified as potent and selective CB2 receptor agonists. nih.govbiocat.com

One such agonist, referred to as 4Q3C, has shown significant therapeutic potential in a mouse model of rheumatoid arthritis. nih.gov Treatment with this compound reduced the severity of arthritis, decreased bone erosion, and lowered the expression of pro-inflammatory mediators like TNF-α, IL-1β, and COX-2. nih.gov The high affinity and selectivity of these compounds for the CB2 receptor make them attractive candidates for the development of novel anti-inflammatory drugs. biocat.com

Table 3: CB2 Receptor Agonism

| Compound/Derivative | Receptor | Activity | Reference |

|---|---|---|---|

| 4-quinolone-3-carboxamide derivative (4Q3C) | CB2 | Potent Agonist | nih.gov |

| CB2 receptor agonist 2 | CB2 | Ki = 8.5 nM | biocat.com |

Other Relevant Enzymatic Targets (e.g., COX, Xanthine Oxidase, DNA Gyrase, Topoisomerase IV)

The therapeutic reach of this compound derivatives extends to other important enzymatic targets.

COX and Xanthine Oxidase: As mentioned earlier, CB2 receptor agonists derived from the 4-quinolone-3-carboxamide scaffold have been shown to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are the primary targets of quinolone antibiotics. nih.govnih.gov While the core structure is different, the carboxamide moiety is a common feature. Aminocoumarin antibiotics, which also possess a carboxamide group, are potent inhibitors of bacterial DNA gyrase. nih.govresearchgate.net Studies have shown that these compounds can inhibit both DNA gyrase and topoisomerase IV in bacteria like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netresearchgate.net

Table 4: Inhibition of Other Enzymatic Targets

| Compound Class | Target Enzyme(s) | Effect | Reference |

|---|---|---|---|

| 4-quinolone-3-carboxamide | COX-2 | Reduced expression | nih.gov |

| Aminocoumarins | DNA Gyrase, Topoisomerase IV | Potent Inhibition | nih.govresearchgate.net |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Many derivatives of the coumarin (B35378) scaffold, to which 2,4-dioxochromene-3-carboxamides are related, exhibit significant antioxidant properties. nih.govmdpi.com Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.comnih.govresearchgate.net Studies on various coumarin derivatives have demonstrated their ability to scavenge free radicals effectively, in some cases showing improved properties compared to standard antioxidants like ascorbic acid. nih.gov The specific structural features of the coumarin ring system contribute to its ability to donate hydrogen atoms and stabilize free radicals. mdpi.com

Anti-inflammatory Effects and Mechanism of Action

The anti-inflammatory effects of this compound derivatives are closely linked to their ability to modulate various inflammatory pathways. As previously discussed, the activation of the CB2 receptor by certain 4-quinolone-3-carboxamide derivatives leads to a significant reduction in pro-inflammatory cytokines and enzymes. nih.gov

Furthermore, some 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govresearchgate.net The mechanism of action for these compounds often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.net In vivo studies have confirmed the anti-inflammatory potential of these derivatives in models of acute lung injury and sepsis. nih.gov

Other Reported Biological Activities (e.g., anti-diabetic, anti-austerity)

Beyond the activities already detailed, this class of compounds has shown potential in other therapeutic areas.

Anti-diabetic: The α-glucosidase inhibitory activity of some chromene derivatives highlights their potential as anti-diabetic agents. nih.govnih.govnih.gov By slowing carbohydrate digestion, these compounds can help manage blood sugar levels. nih.govnih.gov

Anti-austerity: The concept of "anti-austerity" refers to the ability of a compound to target cancer cells that have adapted to survive in nutrient-deprived environments. nih.gov While not directly a this compound, the natural product (+)-nicolaioidesin C, which shares some structural similarities, has demonstrated potent anti-austerity activity against pancreatic cancer cells. nih.gov This suggests a potential avenue of investigation for derivatives of the this compound scaffold.

Structure Activity Relationship Sar Studies of 2,4 Dioxochromene 3 Carboxamide Analogues

Systematic Investigation of Structural Modifications and Their Impact on Biological Potency

Systematic structural modifications of the 2,4-dioxochromene-3-carboxamide scaffold, and more broadly the coumarin-3-carboxamide framework, have been instrumental in elucidating the determinants of biological activity. Research has primarily focused on two key areas: substitution on the aromatic ring of the chromene core and variations in the N-substituent of the carboxamide moiety.

Substitutions on the Chromene Ring:

Modifications on the benzene (B151609) portion of the chromene scaffold have been shown to significantly influence biological outcomes. For instance, in a series of 7-hydroxycoumarin-3-carboxamides, the presence of a hydroxyl group at the C7 position was found to be crucial for selective inhibition of cancer-associated carbonic anhydrase isoforms CA IX and XII. researchgate.net The introduction of various substituents on the aromatic ring can modulate the electronic and lipophilic properties of the entire molecule, thereby affecting its interaction with biological targets and its pharmacokinetic profile.

Modifications of the N-Substituted Carboxamide:

The nature of the substituent attached to the amide nitrogen is a critical determinant of potency and selectivity. In studies on coumarin-3-carboxamide derivatives as potential anticancer agents, it was observed that the presence of an N-phenyl group was a key feature for activity. nih.gov Further substitution on this phenyl ring led to a range of potencies. For example, derivatives with a 4-fluoro or a 2,5-difluoro substitution on the N-phenyl ring exhibited potent activity against HepG2 and HeLa cancer cell lines. nih.govmdpi.com In contrast, the introduction of bulky or electron-donating groups at the para-position of the N-phenyl ring tended to decrease anticancer activity. nih.gov

The following table summarizes the impact of various structural modifications on the biological potency of coumarin-3-carboxamide analogues, which can be considered indicative for 2,4-dioxochromene-3-carboxamides.

| Modification Site | Substituent | Observed Impact on Biological Potency | Reference(s) |

| Chromene Ring (C7) | Hydroxyl (-OH) | Essential for selective carbonic anhydrase inhibition. | researchgate.net |

| N-Substituent (Amide) | Phenyl | Important for anticancer activity. | nih.gov |

| N-Phenyl Ring | 4-Fluoro | Potent anticancer activity. | nih.govmdpi.com |

| N-Phenyl Ring | 2,5-Difluoro | Potent anticancer activity. | nih.govmdpi.com |

| N-Phenyl Ring | Bulky/Electron-donating groups (para-position) | Decreased anticancer activity. | nih.gov |

| C3-Position | Carboxylic Acid | Essential for antibacterial activity in some series. | nih.gov |

| C3-Position | Carboxamide | Generally more potent for anticancer activity than the corresponding carboxylic acids. | nih.gov |

Identification of Key Pharmacophoric Features Essential for Activity

Pharmacophore modeling and SAR studies have helped to delineate the key structural features of this compound and its analogues that are essential for their biological activity. A pharmacophore represents the crucial three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

For the coumarin-3-carboxamide scaffold, several key pharmacophoric elements have been identified:

The Coumarin (B35378) Nucleus: The planar, bicyclic ring system of the coumarin core serves as a fundamental scaffold for orienting the other functional groups. Its aromatic nature allows for potential π-π stacking interactions with biological targets.

The Carboxamide Linker: The carboxamide group at the C3-position is a critical feature. It acts as a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with amino acid residues in the active sites of enzymes or receptors. The conversion of the C3-carboxylic acid to a carboxamide has been shown to enhance anticancer activity, highlighting the importance of this functional group. nih.gov

The N-Substituent: The nature of the group attached to the amide nitrogen is a key modulator of activity. An aromatic ring, such as a phenyl group, often forms a significant part of the pharmacophore, likely engaging in hydrophobic or aromatic interactions within the target's binding pocket. Specific substitution patterns on this aromatic ring are crucial for fine-tuning the potency and selectivity.

In the context of monoamine oxidase (MAO) inhibition, studies on 2H-chromene-3-carboxamide derivatives have suggested that the chromene ring and the carboxamide moiety are essential for binding to the enzyme's active site. nih.gov

Influence of Substituent Electronic and Steric Properties on Biological Profiles

The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of their substituents. These properties can affect the molecule's ability to bind to its target, its membrane permeability, and its metabolic stability.

Electronic Effects:

The electronic nature of substituents on the chromene ring and the N-phenyl group of the carboxamide can significantly alter the electron distribution within the molecule, thereby influencing its reactivity and interaction with biological macromolecules.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as fluorine atoms, on the N-phenyl ring has been associated with enhanced anticancer activity in several coumarin-3-carboxamide series. nih.govmdpi.com For example, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were among the most potent compounds against certain cancer cell lines. nih.govmdpi.com This suggests that reducing the electron density of the N-phenyl ring may be favorable for activity.

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as methoxy (B1213986) groups, on the N-phenyl ring has been reported to decrease anticancer potency in some instances. nih.gov

Steric Effects:

The size and shape of substituents play a crucial role in determining the biological profile of these compounds. Steric hindrance can prevent the molecule from fitting optimally into the binding site of a target protein.

Bulky Substituents: The introduction of bulky groups can be detrimental to activity. For example, increasing the steric bulk at the para-position of the N-phenyl ring of coumarin-3-carboxamides has been shown to reduce their anticancer effects. nih.gov This indicates that the binding pocket may have specific spatial constraints.

Positional Isomerism: The position of a substituent can have a dramatic impact on activity. For instance, a study on coumarin derivatives highlighted that a methyl ester group at the C7 position of the coumarin ring was a potential pharmacophore group, as its positional isomer at a different location resulted in a loss of activity.

The interplay between electronic and steric effects is complex and often target-dependent. A comprehensive understanding of these influences is essential for the rational design of more potent and selective this compound analogues.

Stereochemical Considerations in the Modulation of Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with biological systems, as enzymes and receptors are chiral environments. While specific stereochemical studies on this compound are limited, the importance of chirality in the biological activity of related coumarin and chromane (B1220400) derivatives suggests that this is a critical aspect to consider.

For many biologically active compounds, different enantiomers or diastereomers can exhibit significantly different potencies, metabolic profiles, and toxicities. For example, in the case of the anticoagulant drug warfarin, a coumarin derivative, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. researchgate.net This difference in activity is attributed to the stereospecific interactions with its target enzyme, vitamin K epoxide reductase.

In the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers, the stereochemistry at the C3 position of the chroman ring is crucial for activity. The synthesis and evaluation of specific enantiomers have been key to identifying potent and selective inhibitors.

Although the this compound scaffold itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. For instance, if the N-substituent of the carboxamide contains a chiral center, the resulting diastereomers could have different binding affinities for a target protein.

Therefore, future research into this compound analogues should involve the synthesis and biological evaluation of individual stereoisomers when chiral centers are present. This will be essential for a complete understanding of their SAR and for the development of optimized therapeutic agents. Chiral separation techniques, such as chiral chromatography, will be invaluable tools in this endeavor.

Computational and Theoretical Investigations of 2,4 Dioxochromene 3 Carboxamide and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic and structural properties of 2,4-dioxochromene-3-carboxamide derivatives.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound scaffold. This process, known as geometry optimization, provides crucial information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the lowest energy conformation of the molecule. Analysis of the electronic structure reveals the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions.

Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

The reactivity of this compound derivatives can be predicted by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the potential biological activity of this compound derivatives.

Elucidation of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Docking simulations reveal the specific binding modes of this compound derivatives within the active site of a biological target. These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the formation of a stable ligand-protein complex. Understanding these interactions provides a rational basis for the design of more potent and selective inhibitors.

Prediction of Binding Affinities and Relative Potency

In addition to predicting the binding pose, molecular docking can also estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or a predicted binding free energy. These values allow for the ranking of different derivatives and the prediction of their relative potency, guiding the selection of the most promising compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the this compound scaffold, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic potential, particularly as enzyme inhibitors.

Research into coumarin (B35378) derivatives as monoamine oxidase (MAO) inhibitors has utilized QSAR to elucidate the structural requirements for potent activity. bas.bg A study on a series of 18 coumarin derivatives, where the core structure was functionalized with various substituents, revealed a correlation between the calculated physicochemical properties and their MAO inhibitory activity, expressed as pIC50. bas.bg The analysis indicated that descriptors such as polarizability play a role in the inhibitory action. bas.bg

In a more advanced 3D-QSAR study on 67 coumarin derivatives targeting MAO-B, a robust model was developed to guide the rational design of new, potent, and selective inhibitors. nih.gov This approach, which considers the three-dimensional arrangement of atoms, provides a more detailed understanding of the ligand-receptor interactions. Another QSAR model for MAO-B inhibition by coumarin analogues explained approximately 93% of the variation in the observed inhibition data, demonstrating strong predictive power. journaljpri.com This model was further validated by generating a 3D QSAR pharmacophore, which serves as a reliable tool for virtual screening of large compound libraries. journaljpri.com

Key findings from these QSAR studies often highlight the importance of specific structural features. For instance, the presence of certain substituents at particular positions on the coumarin ring can significantly enhance or diminish biological activity. Structure-activity relationship (SAR) studies on coumarin-3-carboxylic acid derivatives as modulators of N-Methyl-D-Aspartate (NMDA) receptors have shown that hydrophobic substituents at the 6-position of the coumarin ring are well-tolerated, while substitutions at other positions can convert inhibitory activity into potentiating activity. nih.gov

A QSAR analysis of coumarin derivatives as free radical scavengers identified the hydrogen-bond donor count, average Broto-Moreau autocorrelation, and molecular weight as essential descriptors for designing new antioxidant compounds. physchemres.org Furthermore, QSAR studies on 3-styryl-2H-chromenes have demonstrated that molecular shape and flatness are useful for evaluating tumor-specificity. nih.gov

The following table summarizes representative QSAR findings for coumarin derivatives:

| QSAR Model Focus | Key Descriptors/Structural Features | Predicted Activity/Property | Reference |

| MAO-B Inhibition | Relative Gibbs Free Energies of complex formation | pIC50 | journaljpri.com |

| MAO Inhibition | Polarizability | pIC50 | bas.bg |

| Free Radical Scavenging | Hydrogen-Bond Donor Count, Autocorrelation, Molecular Weight | Antioxidant Activity (IC50) | physchemres.org |

| NMDA Receptor Modulation | Substitution pattern on the coumarin ring | Inhibitory or Potentiating Activity | nih.gov |

| Tumor Cytotoxicity | Molecular shape and flatness descriptors | Tumor-selectivity | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug discovery to assess its potential for oral bioavailability and to identify any pharmacokinetic liabilities. In silico ADME predictions for this compound derivatives are frequently performed using various computational tools and web servers, such as SwissADME, Schrodinger, and Pallas. jocpr.comjchr.org

These predictive studies for coumarin-based compounds generally analyze a range of physicochemical and pharmacokinetic parameters. A key aspect of these analyses is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. jocpr.com This rule suggests that orally active drugs should generally possess a molecular weight of less than 500 Daltons, a logP (lipophilicity) value of less than 5, and have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. Studies on N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides have shown that these compounds often adhere to Lipinski's Rule of Five, indicating a high potential for oral activity. jocpr.com

In silico ADME studies of various coumarin derivatives have consistently predicted favorable properties, including high gastrointestinal absorption and, in some cases, moderate permeability across the blood-brain barrier. jchr.org The metabolic stability of these compounds is also assessed, with predictions often indicating a low risk of cytochrome P450-mediated drug-drug interactions. jchr.org The amide moiety in the 2-oxo-2H-chromene-3-carboxamide structure is considered to impart greater chemical stability in both acidic and basic conditions compared to an ester linkage, which can contribute to improved pharmacokinetic properties. researchgate.net

The SwissADME platform has been utilized to predict the physicochemical properties, lipophilicity, and drug-likeness of arylazo-based chromene-thiazole hybrids, with results suggesting that these compounds can be considered drug-like scaffolds. researchgate.net Similarly, ADMET predictions for novel coumarin sulfonate derivatives have been performed to explore their properties, aiding in the identification of lead compounds with desirable pharmacokinetic profiles. dergipark.org.tr

A representative summary of in silico predicted ADME properties for coumarin derivatives is presented in the table below:

| Compound Class | Predicted Property | Method/Software | Finding | Reference |

| N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides | Drug-likeness (Lipinski's Rule of Five) | Schrodinger, Pallas | Compounds are orally active with no violations of drug-likeness. | jocpr.com |

| Coumarin derivatives | ADME properties (GI absorption, BBB permeability, metabolic stability) | SwissADME | Favorable ADME properties, including high GI absorption and moderate BBB permeability. | jchr.org |

| Arylazo-based chromene-thiazole hybrids | Physicochemical properties, lipophilicity, drug-likeness | SwissADME | Compounds considered drug-like scaffolds. | researchgate.net |

| Coumarin sulfonate derivatives | ADMET properties | preADMET program | Exploration of absorption, distribution, metabolism, excretion, and toxicity. | dergipark.org.tr |

| 2-hydroxynaphthalene-1-carboxanilides | Physicochemical parameters for bioavailability | Calculated parameters | Suitable parameters for good bioavailability. | nih.gov |

Mechanistic Insights into the Biological Action of 2,4 Dioxochromene 3 Carboxamide Derivatives

Elucidation of Specific Molecular Targets and Biochemical Pathways

Derivatives of the 2,4-dioxochromene-3-carboxamide scaffold and structurally related compounds have been investigated for their interaction with various biological targets, revealing their potential to modulate key biochemical pathways. Research has identified specific enzymes and receptors as primary molecular targets, suggesting diverse therapeutic applications.

One of the prominent targets identified for chromene-3-carboxamide derivatives is monoamine oxidase (MAO) , particularly the MAO-B isoform. researchgate.netnih.gov MAOs are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. researchgate.net Another significant molecular target is the delta opioid receptor . Spirocyclic chromene derivatives have been developed as potent and selective agonists for this receptor, which is a key target for novel analgesic agents. nih.gov

Furthermore, structurally related carboxamide compounds have shown affinity for other important biological molecules. For instance, derivatives of benzo[b]oxepine-4-carboxamide, which shares a similar bicyclic ether structure, have been identified as novel androgen receptor (AR) antagonists . nih.gov The androgen receptor is a crucial transcription factor in the development and progression of prostate cancer. nih.gov In the realm of antibacterial research, related structures like 1,2-diaryl-3-oxopyrazolidin-4-carboxamides have been found to target the MurA enzyme , which is essential for the cytoplasmic steps of peptidoglycan synthesis in bacteria. nih.gov Additionally, certain 1,2,4-triazole-3-carboxamide derivatives are thought to interfere with the assembly of the eukaryotic translation initiation factor eIF4E, thereby inhibiting protein synthesis. mdpi.com

Involvement in Cellular Signaling Cascades and Transcriptional Regulation

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events, influencing signaling pathways and transcriptional regulation.

The action of derivatives targeting the androgen receptor provides a clear example of impacting transcriptional regulation. By acting as antagonists, these compounds can disrupt AR dimerization, a critical step for its function as a transcription factor. nih.gov This interference is coupled with the induction of AR degradation through the ubiquitin-proteasome pathway , a major cellular process for protein disposal. nih.gov

Other related carboxamide derivatives have been shown to influence cell cycle progression and apoptosis. For example, certain 1,2,4-triazole-3-carboxamide derivatives can arrest the cell cycle and induce an accumulation of leukemia cells in the subG1 phase, which is indicative of apoptosis. mdpi.com This process is often mediated by the activation of key executioner enzymes like caspase-3 . mdpi.com The proposed inhibition of the eIF4E translation initiation complex by these compounds would also represent a significant intervention in cellular signaling, affecting the synthesis of numerous proteins involved in cell growth and proliferation. mdpi.com

The agonistic activity on delta opioid receptors by chromene derivatives also implies the modulation of complex signaling cascades within the nervous system, leading to analgesic effects. nih.gov Similarly, the inhibition of MAO-B affects the levels of neurotransmitters, thereby influencing neuronal signaling pathways. nih.gov

Detailed Mode of Enzyme Inhibition or Receptor Agonism/Antagonism

The specific molecular interactions underpinning the biological activity of these compounds have been elucidated through detailed studies, including molecular docking simulations.

Enzyme Inhibition: A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B). nih.gov Compound 4d from this series emerged as a particularly potent and selective inhibitor of hMAO-B. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Chromene-3-carboxamide Derivative

| Compound | Target | IC₅₀ (µM) | Selectivity (vs. MAO-A) |

|---|---|---|---|

| 4d | MAO-B | 0.93 | 64.5-fold |

| Iproniazid (Reference) | MAO-B | 7.80 | 1-fold |

Data sourced from PubMed. nih.gov

Molecular docking studies of compound 4d within the active site of the hMAO-B complex revealed key interactions. A hydrogen bond forms between the ligand and the conserved residue CYS 172. nih.gov Additionally, a Pi-Pi stacking interaction was observed between the benzene (B151609) ring of compound 4d and the residue ILE 199, further stabilizing the binding. nih.gov In a different context, 1,2-diaryl-3-oxopyrazolidin-4-carboxamides inhibit the MurA enzyme, with NMR studies indicating an overlapping, but not identical, binding site compared to the known inhibitor fosfomycin. nih.gov

Receptor Agonism/Antagonism: Spirocyclic chromene derivatives, such as ADL5747 , have been identified as potent delta opioid receptor agonists. nih.gov This agonism is the basis for their analgesic properties. nih.gov In contrast, N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives function as androgen receptor (AR) antagonists. nih.gov Their mechanism involves not only blocking the receptor's ligand-binding pocket but also disrupting the dimerization of the AR, which is a novel antagonistic mechanism. nih.gov This dual action makes them effective against drug-resistant AR mutants. nih.gov

Studies on Cellular Uptake, Intracellular Localization, and Metabolic Fate (in vitro/animal studies only)

The journey of a compound from the extracellular space to its intracellular target is governed by its ability to cross cell membranes and its subsequent metabolic stability.

Cellular Uptake: The cellular uptake of complex organic molecules can occur through various mechanisms. Studies on related compounds suggest that uptake is not always a simple diffusion process. For some molecules, uptake relies on a combination of transporter-mediated processes, such as through organic anion-transporting polypeptides (OATPs) , and endocytosis . nih.gov The specific endocytic pathway can include macropinocytosis, which involves the engulfment of a large volume of the extracellular medium. mdpi.com The physicochemical properties of the molecule are critical; for instance, the presence of strongly ionizable groups can significantly hamper cellular uptake. nih.gov For some compounds, their biological inactivity can be directly attributed to an inability to penetrate the cell membrane. nih.gov

Metabolic Fate: In vitro studies using human liver microsomes on structurally related enol-carboxamide NSAIDs, sudoxicam (B611048) and meloxicam, provide significant insight into the potential metabolic fate of this compound derivatives. nih.gov The primary route of metabolism for sudoxicam was found to be a P450-mediated thiazole (B1198619) ring scission , leading to the formation of a reactive acylthiourea metabolite. nih.gov This process is believed to proceed through several steps:

Epoxidation of a double bond in the thiazole ring. nih.gov

Hydrolysis of the epoxide to a stable dihydrodiol derivative. nih.gov

Ring opening to form an oxoethylidene thiourea (B124793) intermediate. nih.gov

Hydrolysis of an imine bond to yield the final acylthiourea metabolite. nih.gov

In the case of meloxicam, this pathway was less prominent, with the main metabolic route being hydroxylation of a methyl group. nih.gov The inclusion of glutathione (B108866) (GSH) in these experiments led to a decrease in the formation of reactive metabolites, suggesting a detoxification pathway. nih.gov These findings highlight that cytochrome P450 enzymes likely play a crucial role in the metabolism of such carboxamide compounds. nih.gov

Future Perspectives and Research Directions for 2,4 Dioxochromene 3 Carboxamide Research

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design and synthesis of new 2-oxo-2H-chromene-3-carboxamide analogues are pivotal for enhancing their therapeutic potential. Future research will likely focus on creating derivatives with improved potency and greater selectivity towards specific biological targets, thereby minimizing off-target effects.

One promising approach involves the synthesis of hybrid molecules that combine the 2-oxo-2H-chromene-3-carboxamide core with other pharmacologically active moieties. For instance, the synthesis of pyranocoumarin-3-carboxamides and the creation of hybrids with quinoline (B57606) and thiazole (B1198619) have shown potential in developing new anticancer agents. researchgate.net The structural versatility of coumarins provides a foundation for extensive chemical modifications to enhance their drug development potential. mdpi.com

Key strategies in the rational design of these analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity will continue to be a cornerstone of the design process.

Scaffold Hopping: Replacing the coumarin (B35378) core with other heterocyclic systems while retaining key pharmacophoric features can lead to the discovery of novel compounds with improved properties.

Introduction of Specific Functional Groups: The addition of moieties like halogens (e.g., fluorine) has been shown to enhance the potency of some derivatives. mdpi.com For example, N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated exceptional selectivity for human monoamine oxidase-B (MAO-B) with an IC50 value of 0.0014 µM. mdpi.com

The synthesis of these next-generation analogues often involves multi-step reactions. A common synthetic route starts with the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to produce chromone-3-carbaldehydes, which are then oxidized to chromone-3-carboxylic acids. semanticscholar.org These acids can be converted to the corresponding acid chlorides and reacted with various amines to yield the desired chromone-3-carboxamides. semanticscholar.org

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While 2-oxo-2H-chromene-3-carboxamides are known for their anticancer and antimicrobial activities, there is a vast, underexplored landscape of potential biological targets and therapeutic applications.

Future research should aim to identify novel molecular targets for these compounds. For example, some derivatives have been identified as potent inhibitors of the tumor-associated aldo-keto reductase AKR1B10, suggesting a role in cancer therapy. nih.gov Specifically, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide was found to be a potent inhibitor with a Ki value of 2.7 nM. nih.gov

Other potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Given that some derivatives inhibit monoamine oxidases (MAOs), enzymes implicated in the pathology of neurodegenerative disorders, further investigation into their potential for treating conditions like Parkinson's and Alzheimer's disease is warranted. researchgate.netnih.gov

Antiviral Agents: The broad biological activity of coumarins suggests their potential as antiviral agents, an area that remains relatively unexplored for this specific class of compounds. researchgate.net

Radioprotective Agents: A series of N-phenyl-2H-chromene-3-carboxamides have been designed and synthesized as potential countermeasures to radiation exposure. nih.gov One compound, B5, was found to mitigate radiation-induced DNA damage and apoptosis in vitro and alleviate damage to vital organs in irradiated mice. nih.gov This suggests a promising new therapeutic application.

The discovery of new applications will be driven by high-throughput screening of diverse compound libraries against a wide range of biological targets.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental methods is set to revolutionize the discovery and development of 2-oxo-2H-chromene-3-carboxamide derivatives. Computer-aided drug design (CADD) can significantly accelerate the identification of lead compounds and optimize their properties. nih.gov

Computational approaches that will be instrumental include:

Molecular Docking: This technique predicts the binding orientation of a ligand to its target protein, helping to understand the mechanism of action and design more potent inhibitors. beilstein-journals.org For example, docking studies of 2H-chromene-3-carboxamide derivatives with human MAO-B have revealed key interactions with residues like CYSA 172 and ILEA 199. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel analogues before their synthesis.

Virtual Screening: This involves computationally screening large libraries of virtual compounds against a biological target to identify potential hits for further experimental validation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, offering a more detailed understanding of binding interactions. beilstein-journals.org

Experimental methodologies that will complement computational efforts include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity, dramatically speeding up the drug discovery process. syngeneintl.com HTS can be used for lead identification and optimization, as well as for identifying compounds with novel mechanisms of action. syngeneintl.com

Combinatorial Chemistry: This technique enables the rapid synthesis of large libraries of related compounds for screening.

The synergy between these advanced computational and experimental techniques will create a more efficient and effective pipeline for the discovery of new therapeutic agents based on the 2-oxo-2H-chromene-3-carboxamide scaffold.

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

As novel 2-oxo-2H-chromene-3-carboxamide derivatives advance through the drug development pipeline, the need for sensitive and reliable analytical methods for their detection and quantification in complex biological matrices becomes critical.

Future research in this area should focus on:

Developing robust High-Performance Liquid Chromatography (HPLC) methods: HPLC coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), is a powerful tool for separating and quantifying these compounds in biological samples like blood, plasma, and urine.

Improving Mass Spectrometric Techniques: Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide high sensitivity and selectivity for the quantification of these compounds and their metabolites.

Exploring Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative or complementary technique to HPLC for the analysis of these compounds.

Designing Novel Biosensors: The development of biosensors for the rapid and real-time detection of these compounds could have applications in therapeutic drug monitoring and diagnostics.

The development of such advanced analytical techniques is essential for pharmacokinetic and pharmacodynamic studies, which are crucial for determining the fate of these compounds in the body and for establishing a clear relationship between dose, exposure, and therapeutic effect.

| Compound Name | CAS Number | Molecular Formula | Application/Activity |

| 2-oxo-2H-chromene-3-carboxamide | 1846-78-2 | C10H7NO3 | Core structure for various derivatives |

| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | Not Available | C17H13NO5S | Selective MAO-B inhibitor |

| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | Not Available | C22H17N3O4 | AKR1B10 inhibitor |

| B5 (an N-phenyl-2H-chromene-3-carboxamide derivative) | Not Available | Not Available | Radioprotective agent |

Q & A

Q. Key Reaction Variables :

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while DCM minimizes byproducts.

- Catalysts : Et₃N facilitates deprotonation during amide formation.

Q. Example Table: Synthesis Optimization

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 1 | SOCl₂, DCM, 25°C, 1 h | 85–90 | 95 | |

| 2 | Et₃N, DCM, 0°C → RT, 12 h | 50–60 | 90 |

What spectroscopic techniques are most effective for characterizing this compound derivatives?

Basic Research Question

Characterization relies on:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~170 ppm) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and chromene lactone C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄ClNO₃ at m/z 324.0794) .

Q. Example Table: NMR Data for 6-Methyl Derivative

| Proton | δ (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| H-2 | 8.17 | Singlet | Chromene C2 | |

| H-8 | 7.67 | Doublet (J=8.8 Hz) | Aromatic |

How do structural modifications at specific positions of the chromene core affect biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Position 6 : Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% with 6-Cl substitution) .

- Position 8-Methoxy : Improves solubility and pharmacokinetics but may reduce binding affinity .

- N-Substituents : Bulky groups (e.g., benzyl) increase cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 µM in MCF-7) .

Q. Example Table: Substituent Effects on Bioactivity

| Derivative | Substituent | IC₅₀ (µM) | Target | Source |

|---|---|---|---|---|

| 6-Cl | Chlorine | 0.8 | COX-2 | |

| 8-OCH₃ | Methoxy | 5.2 | Topoisomerase II |

What strategies resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Contradictions often arise from:

- Purity Variations : Impurities (e.g., unreacted starting materials) skew bioassay results. Use HPLC (>95% purity) for reproducibility .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme isoforms (COX-1 vs. COX-2) alter outcomes. Standardize protocols .